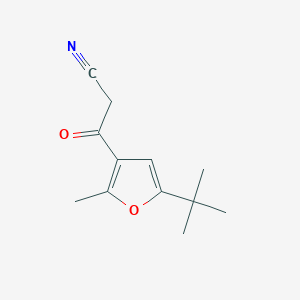

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-9(10(14)5-6-13)7-11(15-8)12(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIYXXHOSBPMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372456 | |

| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-65-0 | |

| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-tert-butyl-2-methylfuran with a suitable nitrile precursor under controlled conditions. One common method involves the use of acylmethylenetriphenylphosphoranes to introduce the nitrile group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Reagents like selenium dioxide can be used for oxidation reactions.

Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used for reducing nitriles to amines.

Substitution: Nucleophiles like hydrazine can be used for substitution reactions, leading to the formation of hydrazones or pyrazolines.

Major Products Formed

Oxidation: Furanones

Reduction: Amines

Substitution: Hydrazones, pyrazolines

Scientific Research Applications

3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrile group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of 3-oxopropanenitrile derivatives, focusing on substituents, molecular properties, and applications:

Structural and Reactivity Differences

- Substituent Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller groups (e.g., methyl in 3-(5-methoxyindol-3-yl)-3-oxopropanenitrile ). This may reduce nucleophilic attack rates at the β-keto position but improve membrane permeability in bioactive molecules. Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance the electrophilicity of the β-keto moiety, accelerating reactions with nucleophiles like hydrazines or amines.

- Synthetic Flexibility: Indole- and benzofuran-containing analogs (e.g., ) are widely used in drug discovery due to their inherent bioactivity. The target compound’s furan-Tert-butyl combination offers a unique balance of rigidity and solubility for medicinal chemistry applications. Halogenated derivatives (e.g., ) serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s non-halogenated structure may prioritize stability under harsh reaction conditions.

Biological Activity

Overview of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile

This compound is a synthetic organic compound that belongs to a class of nitriles, which are characterized by the presence of a cyano group (-C≡N). This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be described as follows:

- Furan Ring : A five-membered aromatic ring containing one oxygen atom.

- Tert-butyl Group : A bulky substituent that influences the compound's lipophilicity and biological interactions.

- Oxopropanenitrile Group : A functional group that may contribute to various biological activities, including enzyme inhibition.

Antioxidant Properties

Research has indicated that compounds containing furan rings often exhibit antioxidant properties. The presence of the tert-butyl group may enhance the stability and reactivity of the compound, potentially leading to increased radical scavenging activity.

Enzyme Inhibition

Compounds with similar structures have shown potential as enzyme inhibitors. For instance, they might interact with enzymes involved in metabolic pathways or signal transduction, which could have implications in treating diseases such as cancer or diabetes.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively. For example:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 5-Tert-butyl-2-methylfuran | Antioxidant, Antimicrobial | [Research Study A] |

| Nitrile Derivatives | Enzyme Inhibition | [Research Study B] |

Future Research Directions

Further investigation is needed to elucidate the specific biological mechanisms of this compound. Potential areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding how the compound interacts with biological targets at the molecular level.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multicomponent Knoevenagel-cyclocondensation reactions. For example, acetic acid-functionalized imidazolium salts (e.g., {[cmdmim]I}) have been used as recyclable catalysts in ethanol under reflux, achieving high yields through optimized stoichiometry and temperature control . Radical cyclization reactions with manganese mediators are also viable but may require careful tuning of steric and electronic effects to improve yields .

Q. How can X-ray crystallography confirm the molecular structure and intramolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with a data-to-parameter ratio >10 and R factor <0.05 is critical. The tert-butyl group’s spatial arrangement and hydrogen-bonding interactions (e.g., intramolecular C–H···O bonds) can be visualized using displacement ellipsoids (30% probability) and refined with software like SHELXL .

Q. What analytical techniques are effective for characterizing purity and stability of 3-oxopropanenitrile derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and LC/MS-UV (≥95% purity threshold) are standard. Stability under storage (e.g., 0–10°C) can be monitored via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), as demonstrated for structurally similar nitriles .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in radical cyclization reactions?

- Methodological Answer : The tert-butyl group’s steric bulk reduces reaction yields by hindering substrate accessibility, as seen in manganese-mediated cyclizations of 3-oxopropanenitriles. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and guide substituent modifications to mitigate steric clashes .

Q. What strategies resolve discrepancies in reported yields for multicomponent reactions involving 3-oxopropanenitriles?

- Methodological Answer : Contradictions in yields (e.g., 40–85%) may arise from catalyst loading or solvent polarity. Systematic Design of Experiments (DoE) can identify critical variables (e.g., pH, solvent choice). For example, imidazolium salt catalysts show consistent recyclability (>5 cycles) when reaction parameters are tightly controlled .

Q. Can computational chemistry predict the bioactivity of 3-oxopropanenitrile derivatives as kinase inhibitors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations align with experimental IC₅₀ data for JAK inhibitors like tofacitinib derivatives. For instance, the pyridine ring’s orientation in 3-oxopropanenitrile scaffolds correlates with binding affinity to JAK3’s ATP-binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.